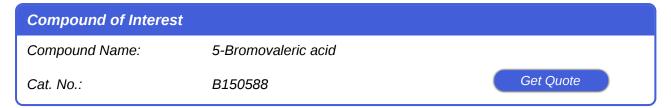


# IUPAC name and CAS number for 5-Bromovaleric acid

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An In-depth Technical Guide to 5-Bromovaleric Acid

### **IUPAC Name and CAS Number**

IUPAC Name: 5-bromopentanoic acid[1][2][3][4][5] CAS Number: 2067-33-6[1][2][3][4][5]

### Introduction

**5-Bromovaleric acid**, systematically named 5-bromopentanoic acid, is a halogenated carboxylic acid. It is a bifunctional molecule containing both a carboxylic acid group and a terminal bromine atom. This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity at both functional groups allows for the construction of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and experimental considerations for researchers and professionals in drug development.

### **Chemical and Physical Properties**

The physical and chemical properties of **5-bromovaleric acid** are summarized in the table below.



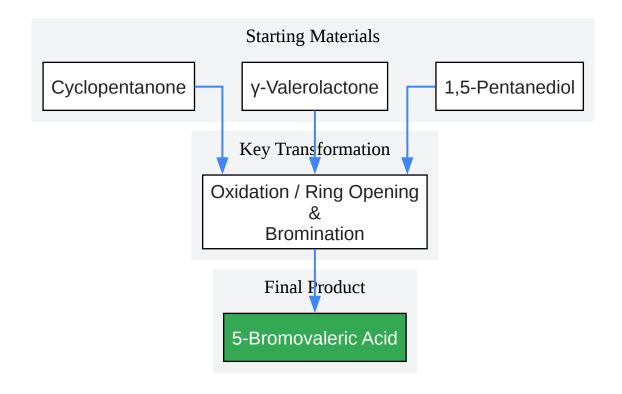
Property	Value	Source
Molecular Formula	C5H9BrO2	[1][3][4][5]
Molecular Weight	181.03 g/mol	[1]
Appearance	White to light yellow or brown crystalline powder/crystals	[4][5]
Melting Point	38-41 °C	
Boiling Point	142-145 °C at 17 hPa	
Solubility	Soluble in ethanol, ether, and chloroform; slightly soluble in water.	[1]
Density	1.522 g/cm <sup>3</sup>	[5]

## **Synthesis of 5-Bromovaleric Acid**

Several synthetic routes to **5-bromovaleric acid** have been reported. A common laboratory-scale synthesis involves the ring-opening of  $\gamma$ -valerolactone followed by bromination. Industrial preparations may utilize different starting materials to optimize yield and cost-effectiveness.

One documented synthesis involves the oxidation of cyclopentanone with hydrogen peroxide, followed by treatment with a copper salt and an alkali bromide.[6] Another approach starts from 1,5-pentanediol, which is first converted to  $\delta$ -valerolactone and then treated with hydrobromic acid.[2] A multi-step method starting from 5-chloro-3-pentenoate has also been patented, involving hydrolysis, hydrogenation, and subsequent bromination.[7]





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Caption: General synthetic pathways to **5-Bromovaleric acid**.

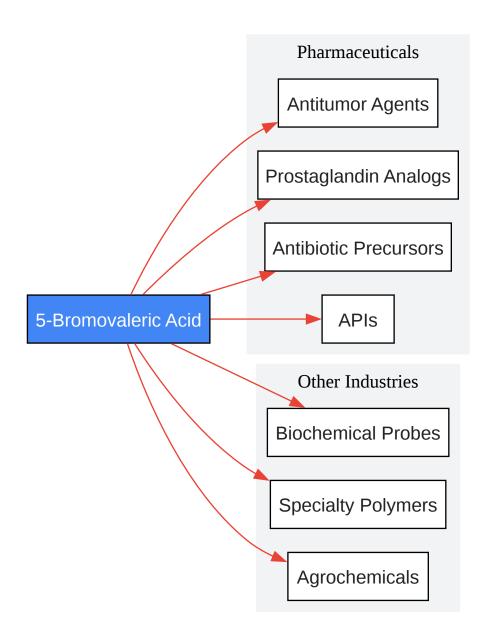
## **Applications in Research and Drug Development**

**5-Bromovaleric acid** is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its bifunctional nature allows it to act as a linker or be incorporated into a larger molecular scaffold.

- Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs).[1][4] It has been utilized in the synthesis of inhibitors for aminoglycoside-resistant bacteria, highlighting its role in developing new antibiotics.[5][8] It is also used in the construction of the α-chain of F2α series prostaglandins.[6] Furthermore, it has been incorporated into diosgenin derivatives to create novel compounds with antitumor activity.[9]
- Agrochemicals: The compound is used in the production of herbicides, fungicides, and insecticides.[1]
- Material Science: It can be used to synthesize specialty polymers and other materials.[1][4]



• Biochemical Research: It is employed in studies related to fatty acid metabolism and in the preparation of molecular probes. For instance, it has been used to create colchicine-BODIPY probes to study subcellular distribution.[4][10]



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Caption: Applications of **5-Bromovaleric acid** as a versatile building block.

## **Experimental Protocols**







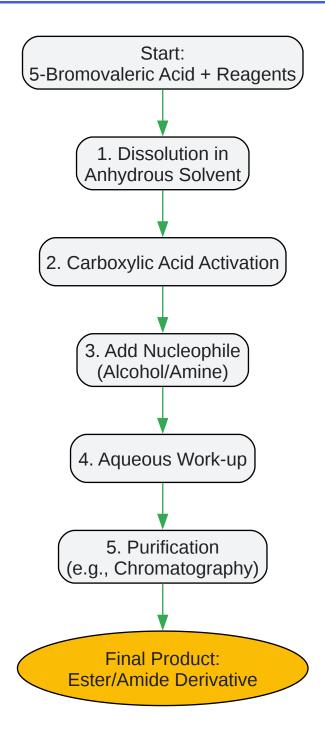
Detailed experimental protocols will vary depending on the specific reaction. However, a general workflow for the derivatization of **5-bromovaleric acid**, for example, through esterification or amidation, can be outlined.

#### General Protocol for Esterification:

- Dissolution: Dissolve 5-bromovaleric acid in a suitable anhydrous solvent (e.g., dichloromethane, DMF).
- Activation: Activate the carboxylic acid group. This can be achieved using a variety of reagents such as thionyl chloride to form the acid chloride, or coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).
- Nucleophilic Addition: Add the desired alcohol to the reaction mixture. The reaction is typically stirred at room temperature or gently heated.
- Work-up: After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials.
- Purification: The crude product is then purified, commonly by column chromatography on silica gel.

A similar protocol applies to amidation, where an amine is used as the nucleophile instead of an alcohol.





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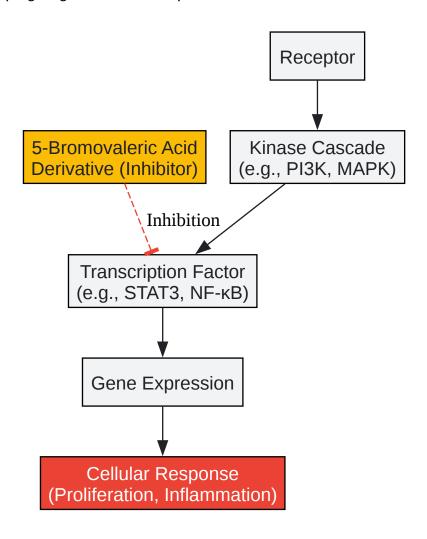
Caption: A general experimental workflow for the derivatization of **5-Bromovaleric acid**.

### **Involvement in Signaling Pathways**

While **5-bromovaleric acid** itself is not a direct modulator of signaling pathways, its derivatives are synthesized to study and potentially inhibit such pathways. For example, derivatives of **5-**



bromovaleric acid have been used to create probes for studying biological processes.[10] In another study, sulfur-containing derivatives were synthesized and evaluated for their ability to inhibit STAT3 and NF-κB transcription factors, which are key components of inflammatory and oncogenic signaling pathways.[11] This demonstrates the utility of **5-bromovaleric acid** as a scaffold for developing targeted molecular probes and inhibitors.



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Caption: Hypothetical role of a **5-Bromovaleric acid** derivative as an inhibitor in a cellular signaling pathway.

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